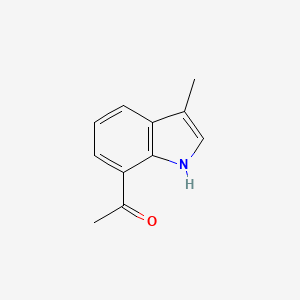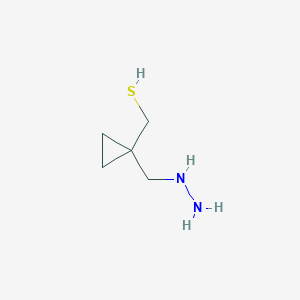
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol: is a chemical compound with a unique structure that includes a cyclopropyl ring, a hydrazinylmethyl group, and a methanethiol group. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by the introduction of the hydrazinylmethyl group through a hydrazine derivative. The final step involves the addition of the methanethiol group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol involves its reactive functional groups. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The hydrazinyl group can interact with various molecular targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(1-(Hydrazinylmethyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-(Hydrazinylmethyl)cyclopropyl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol is unique due to the presence of both a thiol and a hydrazinyl group, which confer distinct reactivity and potential applications. Its cyclopropyl ring adds to its structural uniqueness and influences its chemical behavior.
This compound’s combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C5H12N2S |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
[1-(hydrazinylmethyl)cyclopropyl]methanethiol |
InChI |
InChI=1S/C5H12N2S/c6-7-3-5(4-8)1-2-5/h7-8H,1-4,6H2 |
InChI Key |
CGABGCGEQLJPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNN)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


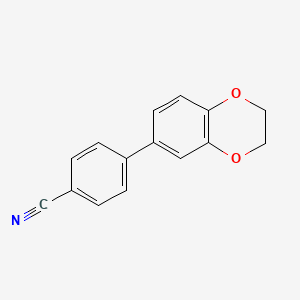

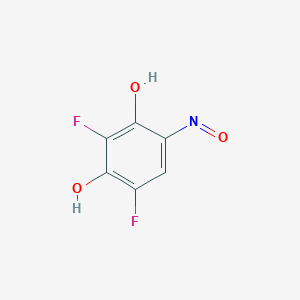
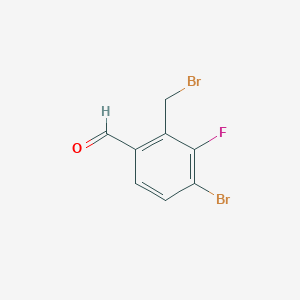
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
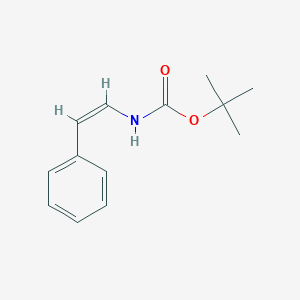
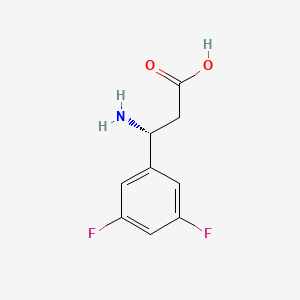
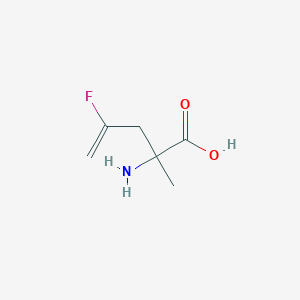
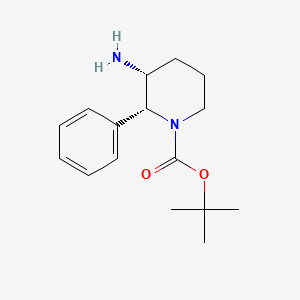
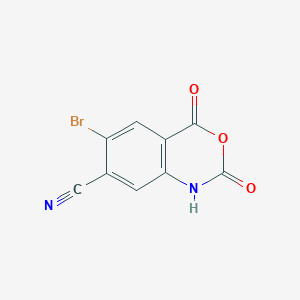
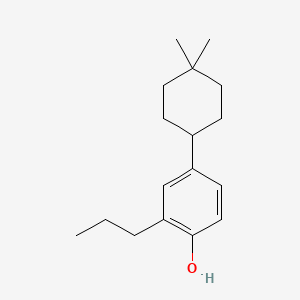
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
